(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Overview
Description
Safinamide acid is a metabolite of safinamide, a drug primarily used as an add-on treatment for Parkinson’s disease. Safinamide acid is formed through the hydrolysis of safinamide and plays a crucial role in the pharmacokinetics of the parent compound. Safinamide itself is known for its multiple mechanisms of action, including the inhibition of monoamine oxidase B, modulation of calcium channels, and inhibition of glutamate release .
Mechanism of Action
Target of Action
The primary target of the compound (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as Safinamide Impurity 5, is the enzyme monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, attention, and motor control .
Mode of Action
This compound acts by inhibiting the activity of MAO-B . This inhibition is potent, selective, and reversible . By blocking the activity of MAO-B, the compound prevents the breakdown of dopamine, leading to an increase in the levels of this neurotransmitter .
Biochemical Pathways
The action of this compound affects the dopamine pathway . By inhibiting MAO-B, the compound increases the availability of dopamine . This leads to enhanced dopaminergic activity in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .
Pharmacokinetics
The compound this compound is rapidly absorbed, with peak plasma concentrations achieved within 2 to 4 hours . The total bioavailability of the compound is 95% .
Result of Action
The molecular and cellular effects of the action of this compound include an increase in dopamine levels and enhanced dopaminergic activity in the brain . This can result in improved motor control and mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of safinamide acid involves the hydrolysis of safinamide. The principal step is mediated by amidases, which have not been fully identified. The hydrolysis reaction typically occurs under mild acidic or basic conditions, leading to the formation of safinamide acid .
Industrial Production Methods: Industrial production of safinamide acid follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and isolation of safinamide acid from its related impurities .
Types of Reactions:
Oxidation: Safinamide acid can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Safinamide acid can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include O-debenzylated safinamide and N-dealkylated amine, which are further oxidized to carboxylic acids .
Scientific Research Applications
Safinamide acid has several scientific research applications:
Biology: Studied for its role in the metabolism of safinamide and its effects on various biological pathways.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing safinamide.
Comparison with Similar Compounds
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline, it is a selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness of Safinamide Acid:
Multiple Mechanisms of Action: Unlike selegiline and rasagiline, safinamide acid has additional mechanisms, including the modulation of calcium channels and inhibition of glutamate release.
Reversible Inhibition: Safinamide acid provides reversible inhibition of monoamine oxidase B, offering a different pharmacological profile compared to the irreversible inhibition by selegiline and rasagiline.
Safinamide acid stands out due to its multifaceted mechanisms of action and its potential therapeutic benefits in the treatment of Parkinson’s disease.
Properties
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160513-60-9 | |
Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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